4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one
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Overview
Description
4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone core, a pyrazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the pyrrolidinone core and the aminomethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one: Shares a similar core structure but lacks the pyrazole ring.
1-(4-(aminomethyl)phenyl)-2-(4-fluorophenyl)ethan-1-one: Contains a similar aminomethyl and fluorophenyl group but differs in the core structure.
(4-(aminomethyl)-2-fluorophenyl)methanol: Features a similar aminomethyl and fluorophenyl group but has a different functional group at the core.
Uniqueness
The uniqueness of 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H17FN4O |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
4-(aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H17FN4O/c1-19-14(21)6-10(7-17)15(19)11-8-18-20(9-11)13-4-2-12(16)3-5-13/h2-5,8-10,15H,6-7,17H2,1H3 |
InChI Key |
BPZPKQNFDLXSES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)CN)C2=CN(N=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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